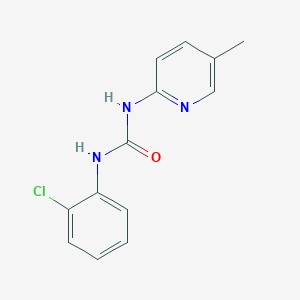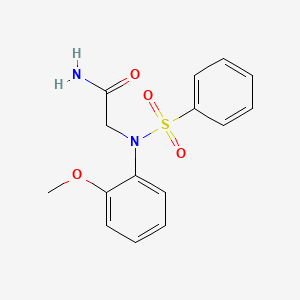![molecular formula C20H27ClN2O3 B5530501 1-(4-chlorobenzyl)-N-[1-(methoxymethyl)cyclopentyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5530501.png)
1-(4-chlorobenzyl)-N-[1-(methoxymethyl)cyclopentyl]-6-oxo-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound belongs to a class of chemicals that often feature in the synthesis and study of potential pharmaceutical agents. Its structure suggests it may have interactions with various biological targets, contributing to its relevance in medicinal chemistry research. However, specific studies directly naming this compound are scarce, necessitating a broader look at related research.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic building blocks like chlorobenzene derivatives and cyclopentyl precursors. A study by Bi et al. (2014) details the preparation of a novel non-peptide CCR5 antagonist through reactions involving elimination, reduction, and bromination steps, suggesting a similar approach could be applicable to our compound of interest (Bi, 2014).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques like NMR, MS, and sometimes X-ray crystallography. These methods provide detailed insights into the compound's molecular geometry, electronic structure, and intermolecular interactions. For example, the structural characterization of CCR5 antagonists via NMR and MS indicates a method for deducing the structure of our compound (Bi, 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound would likely focus on its functional groups, such as the piperidine moiety, the chlorobenzyl group, and the carboxamide linkage. These groups are reactive towards nucleophiles, electrophiles, and can undergo various rearrangements and substitutions depending on the reaction conditions. Research on piperidine and benzamide derivatives can shed light on potential reactivity patterns and mechanisms (Sugimoto et al., 1990).
Physical Properties Analysis
The physical properties of such a compound, including melting point, boiling point, solubility, and crystal structure, would be crucial for its handling and application in further chemical syntheses or pharmaceutical formulations. Studies on similar compounds often report these properties to facilitate their practical use (Ullah & Stoeckli-Evans, 2021).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity under different pH conditions, stability, and compatibility with other pharmaceutical ingredients, are vital for developing potential drug candidates. Research into the chemical behavior of related piperidine and carboxamide compounds provides a foundation for understanding how our compound might behave in various chemical and biological contexts (Ramalingan, S. Ng, & E. Tiekink, 2012).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[1-(methoxymethyl)cyclopentyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O3/c1-26-14-20(10-2-3-11-20)22-19(25)16-6-9-18(24)23(13-16)12-15-4-7-17(21)8-5-15/h4-5,7-8,16H,2-3,6,9-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKNMDQEDKNYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCC1)NC(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-N-[1-(methoxymethyl)cyclopentyl]-6-oxo-3-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5530426.png)
![methyl 4-[2-(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)carbonohydrazonoyl]benzoate](/img/structure/B5530440.png)
![1-(3-chlorophenyl)-4-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-2-piperazinone](/img/structure/B5530447.png)
![N-(1-methyl-2-{2-[4-(4-methylphenyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)methanesulfonamide](/img/structure/B5530455.png)

![4-[(2-bromobenzylidene)amino]-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5530460.png)

![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-methoxybenzamide](/img/structure/B5530473.png)
![N-[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5530484.png)
![8-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]chromane-3-carboxamide](/img/structure/B5530493.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(6-methylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B5530506.png)

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5530519.png)
